Methyl 4-[(5-bromopentyl)thio]benzoate
Overview
Description
Methyl 4-[(5-bromopentyl)thio]benzoate: is a synthetic organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromopentylthio group attached to the benzoate moiety. This compound is commonly used in various fields of research, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(5-bromopentyl)thio]benzoate typically involves the reaction of methyl 4-mercaptobenzoate with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl formamide at room temperature for several hours . The general reaction scheme is as follows:
Methyl 4-mercaptobenzoate+1,5-dibromopentaneK2CO3,DMFMethyl 4-[(5-bromopentyl)thio]benzoate
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The reaction conditions can be optimized for larger-scale production by adjusting the concentrations of reactants and solvents, as well as reaction times and temperatures.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(5-bromopentyl)thio]benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopentyl group can be replaced by other nucleophiles.
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or amines.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Scientific Research Applications
Methyl 4-[(5-bromopentyl)thio]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-[(5-bromopentyl)thio]benzoate involves its reactivity with various nucleophiles and electrophiles. The bromopentyl group can participate in nucleophilic substitution reactions, while the thioether and ester groups can undergo oxidation and reduction reactions, respectively. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(chloromethyl)benzoate
- Methyl 4-(iodomethyl)benzoate
Uniqueness: Methyl 4-[(5-bromopentyl)thio]benzoate is unique due to the presence of the bromopentylthio group, which provides distinct reactivity compared to other halomethyl benzoates. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
methyl 4-(5-bromopentylsulfanyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2S/c1-16-13(15)11-5-7-12(8-6-11)17-10-4-2-3-9-14/h5-8H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENCCDZPOFGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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